H-TYR-PRO-NH2 HCL

Opioid Pharmacology Analgesic Screening Peptide SAR

Researchers studying μ-opioid pharmacology need a validated minimal pharmacophore with defined C-terminal amidation. H-Tyr-Pro-NH2 HCl (CAS 145118-98-5), the N-terminal β-casomorphin dipeptide, enables reproducible SAR and stability studies. • μ-Opioid recognition motif for novel analog SAR. • C-terminal amidation confers carboxypeptidase resistance. • BBB-penetrant scaffold validated in mouse models. • Sequence-specific GLUT4/AMPK activation; Pro-Tyr is inactive. Supplied as HCl salt. HPLC ≥98%. Global shipping.

Molecular Formula C14H20ClN3O3
Molecular Weight 313.782
CAS No. 145118-98-5
Cat. No. B595840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-TYR-PRO-NH2 HCL
CAS145118-98-5
Molecular FormulaC14H20ClN3O3
Molecular Weight313.782
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl
InChIInChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1
InChIKeyQPVQJGGILVHAIW-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-Pro-NH2 HCl (CAS 145118-98-5): A C-Terminally Amidated Dipeptide Fragment for Neuropeptide Research and Opioid Probe Development


H-Tyr-Pro-NH2 HCl (CAS 145118-98-5) is a synthetic dipeptide amide hydrochloride salt composed of L-tyrosine and L-proline bearing a C-terminal carboxamide [1]. It corresponds to the N-terminal dipeptide fragment of the milk-derived β-casomorphin opioid peptide family and serves as a minimal recognition motif found in numerous biologically active neuropeptides, including the morphiceptin and endomorphin classes [2]. This compound is utilized exclusively as a research tool in receptor binding assays, structure-activity relationship (SAR) investigations, and as a model substrate for peptidase stability studies.

Procurement Rationale for H-Tyr-Pro-NH2 HCl: Why C-Terminal Amidation Dictates Distinct Bioactivity and In Vivo Fate


Substituting H-Tyr-Pro-NH2 HCl with other Tyr-Pro analogs (e.g., Tyr-Pro free acid, Tyr-Pro-OMe, or the reverse-sequence Pro-Tyr) without experimental validation introduces substantial scientific risk due to differential pharmacokinetics and target engagement. C-terminal amidation, as in H-Tyr-Pro-NH2, confers increased resistance to carboxypeptidase degradation compared to free acid forms [1] and can profoundly alter both potency and efficacy in functional assays compared to ester analogs [2]. Furthermore, the strict sequence specificity (Tyr-Pro vs. Pro-Tyr) dictates binding orientation at opioid and other G-protein coupled receptors, where even isomeric rearrangement can ablate biological activity [3]. The hydrochloride salt form further standardizes solubility and handling, ensuring reproducible in vitro and in vivo dosing.

Quantitative Differentiation of H-Tyr-Pro-NH2 HCl: Head-to-Head Pharmacological and Transport Evidence vs. Closest Analogs


Superior Analgesic Efficacy in Visceral Pain Model: Tyr-Pro-NH2 vs. Parent Tyr-Pro Dipeptide

In a comparative analgesia study, H-Tyr-Pro-NH2 demonstrated significantly enhanced activity relative to the parent dipeptide Tyr-Pro in the acetic acid writhing test, a model of visceral inflammatory pain. While both compounds exhibited comparable efficacy in the thermal tail-flick test, the amidated analog was uniquely more effective in the chemical-induced pain model, suggesting a distinct pharmacodynamic profile potentially related to differential bioavailability or receptor subtype activation [1].

Opioid Pharmacology Analgesic Screening Peptide SAR

Sequence-Specific Metabolic Activity: Tyr-Pro Uniquely Stimulates Glucose Uptake via GLUT4 Translocation vs. Inactive Pro-Tyr

A direct comparison of dipeptide isomers revealed that Tyr-Pro (the scaffold of the target compound) significantly induces glucose uptake and GLUT4 translocation in skeletal muscle cells, whereas the reverse-sequence dipeptide Pro-Tyr is completely inactive. This strict sequence dependence underscores that the Tyr-Pro motif is the minimal active pharmacophore required for engaging the AMPK/GLUT4 signaling axis [1].

Metabolic Disease Diabetes Research Glucose Homeostasis

Distinct In Vivo Brain Bioavailability: Tyr-Pro Demonstrates Intact Transport Across Blood-Brain Barrier

Among dipeptides, the Tyr-Pro sequence exhibits a rare and quantifiable capacity for intact transport from the gastrointestinal tract into brain parenchyma. This property, not generally shared by other dipeptides or even the reverse sequence Pro-Tyr, positions Tyr-Pro as a privileged scaffold for CNS-targeted probe development. This transport was directly confirmed in murine models using orally administered Tyr-Pro [1].

Neuropharmacology Blood-Brain Barrier Peptide Delivery

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Reproducibility for In Vitro Assays

The hydrochloride salt of H-Tyr-Pro-NH2 (CAS 145118-98-5) exhibits excellent aqueous solubility, a critical practical advantage for preparing reproducible stock solutions in biological buffers. Vendor technical data confirms solubility of at least 25 mg/mL in water, corresponding to approximately 80 mM [1]. This high solubility contrasts with many neutral peptide amides which may require organic co-solvents that can confound cell-based or receptor binding assays.

Analytical Chemistry Assay Development Peptide Formulation

C-Terminal Amidation Confers Enhanced Resistance to Carboxypeptidase Degradation

The C-terminal carboxamide group (Pro-NH2) in H-Tyr-Pro-NH2 HCl confers significant protection against exopeptidase-mediated degradation compared to the free carboxylate form. This is a well-established structure-stability relationship across the neuropeptide field: α-amidation is a critical post-translational modification that extends the biological half-life of neuropeptides by blocking recognition by carboxypeptidases [1]. While direct half-life data for H-Tyr-Pro-NH2 in specific matrices is not available, class-level evidence strongly supports that the amidated analog will exhibit prolonged stability in biological fluids and tissue homogenates relative to Tyr-Pro free acid.

Peptide Stability Protease Resistance Pharmacokinetics

Opioid Pharmacophore Validation: Tyr-Pro Motif is Essential for μ-Receptor Engagement

The Tyr-Pro sequence constitutes the minimal N-terminal recognition motif required for binding to μ-opioid receptors, as established by structure-activity relationship studies of endomorphins and morphiceptin. Tetrapeptides containing this motif (e.g., H-Tyr-Pro-Trp-Phe-NH2) demonstrate high affinity for μ-opioid receptors [1]. The dipeptide amide H-Tyr-Pro-NH2, as the minimal fragment, serves as a critical control and scaffold for probing the fundamental binding requirements of this receptor class, whereas truncation to single amino acids or sequence reversal completely abolishes affinity.

Opioid Receptor SAR Studies Pain Research

Optimal Use Cases for H-Tyr-Pro-NH2 HCl in Drug Discovery and Biological Research


Functional Screening for Opioid Receptor Modulators

Utilize H-Tyr-Pro-NH2 HCl as a minimal pharmacophore control in μ-opioid receptor binding and functional assays. Its defined activity profile in analgesia models [1] and established role as the N-terminal recognition motif [2] make it an essential comparator for evaluating novel synthetic opioid peptide analogs or assessing off-target effects of larger peptide ligands.

Investigating Peptide Stability and Protease Resistance

Employ H-Tyr-Pro-NH2 HCl as a model substrate to study the impact of C-terminal amidation on peptide stability. Its enhanced resistance to carboxypeptidase degradation relative to free acid forms [1] provides a well-defined system for evaluating the protective effects of post-translational modifications and for screening peptidase inhibitors in biological matrices.

Blood-Brain Barrier Transport and CNS Delivery Studies

Capitalize on the demonstrated ability of the Tyr-Pro dipeptide scaffold to undergo intact transport into the brain [1]. H-Tyr-Pro-NH2 HCl serves as a privileged starting point for designing CNS-penetrant peptide probes, enabling studies of central nervous system targets without the need for invasive intracerebroventricular administration.

Metabolic Pathway Analysis: GLUT4 Translocation and Glucose Uptake

Apply H-Tyr-Pro-NH2 HCl in assays investigating the regulation of glucose homeostasis. The strict sequence-specific activity of the Tyr-Pro motif in stimulating GLUT4 translocation and glucose uptake [1] provides a valuable tool for dissecting the AMPK signaling cascade and for screening compounds that modulate insulin-independent glucose transport in skeletal muscle cells.

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